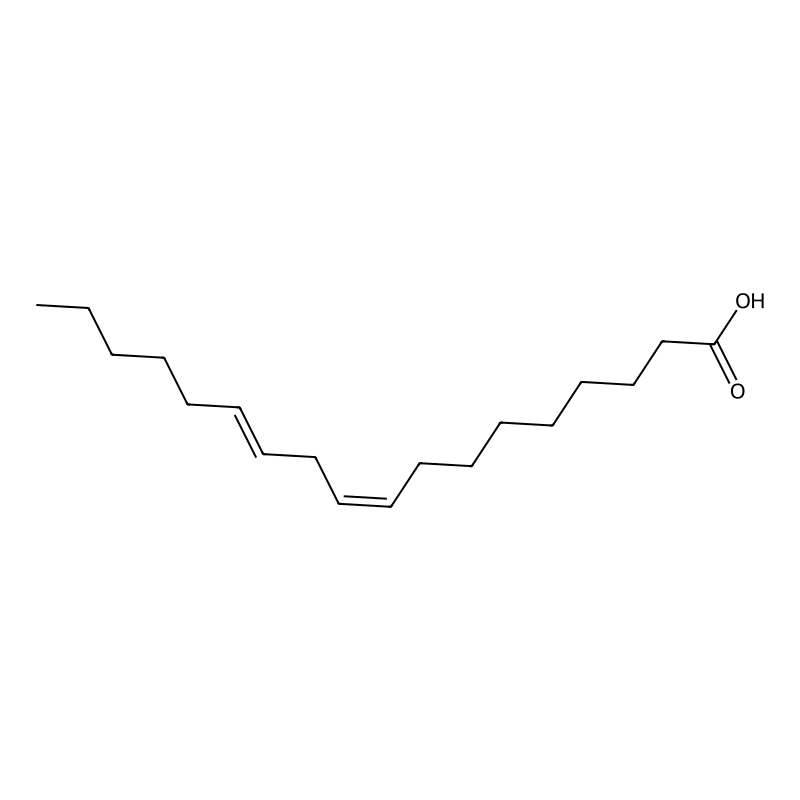

9Z,12E-octadecadienoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

9Z,12E-octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated fatty acid with the molecular formula and a molecular weight of approximately 280.45 g/mol. It is characterized by two double bonds located at the 9th and 12th carbon atoms in the carbon chain, with the configuration of these double bonds being cis at the 9th position and trans at the 12th position. This compound is essential for human health, playing a crucial role in cellular functions and metabolic processes. It is classified as an omega-6 fatty acid and is predominantly found in various vegetable oils, nuts, and seeds .

- Hydrogenation: Linoleic acid can be hydrogenated to form stearic acid or other saturated fatty acids.

- Oxidation: It can react with oxygen to form hydroperoxides and other oxidation products, which may have biological significance.

- Esterification: Linoleic acid readily forms esters with alcohols, a reaction that is significant in the synthesis of triglycerides and phospholipids .

Linoleic acid is vital for various biological functions:

- Cell Membrane Structure: It contributes to the fluidity and integrity of cell membranes.

- Precursor to Eicosanoids: Linoleic acid serves as a precursor for the synthesis of eicosanoids, which are signaling molecules involved in inflammation and immune responses.

- Cardiovascular Health: Studies suggest that linoleic acid may help reduce cholesterol levels and lower the risk of heart disease by improving lipid profiles .

Linoleic acid can be synthesized through several methods:

- Extraction from Natural Sources: It is primarily obtained from plant oils such as sunflower, safflower, and corn oil.

- Chemical Synthesis: Laboratory synthesis can involve reactions such as alkylation of acetylenes followed by hydrogenation or the use of specific catalysts in controlled conditions to achieve desired configurations .

- Microbial Fermentation: Certain microorganisms can also produce linoleic acid through fermentation processes .

Linoleic acid has diverse applications across various fields:

- Nutritional Supplements: It is often included in dietary supplements for its health benefits.

- Food Industry: Used as an ingredient in cooking oils and processed foods due to its favorable nutritional profile.

- Cosmetics: Incorporated into skincare products for its moisturizing properties and role in skin barrier function.

- Pharmaceuticals: Explored for potential therapeutic effects related to inflammation and cardiovascular health .

Research indicates that linoleic acid interacts with various biological systems:

- Metabolic Pathways: It influences lipid metabolism, affecting how fats are stored and utilized in the body.

- Gene Regulation: Linoleic acid has been shown to modulate gene expression related to lipid metabolism and inflammatory responses.

- Synergistic Effects with Other Nutrients: Studies suggest that linoleic acid may work synergistically with omega-3 fatty acids to enhance cardiovascular health benefits .

Several compounds are structurally similar to linoleic acid, each possessing unique properties:

Linoleic acid's unique configuration (9Z,12E) distinguishes it from these similar compounds, particularly in its biological roles and health benefits.

9Z,12E-octadecadienoic acid, also known as cis-9,trans-12-octadecadienoic acid, represents a conjugated linoleic acid isomer that is not naturally occurring as a primary metabolite and is only found in individuals exposed to this compound or its derivatives [4]. The endogenous synthesis of this specific geometric isomer occurs through distinct enzymatic pathways that differ fundamentally from those producing the more common 9Z,12Z-linoleic acid configuration.

The enzymatic formation of 9Z,12E-octadecadienoic acid primarily involves the action of specific desaturase enzymes that introduce double bonds at precise positions along the fatty acid chain [20]. Fatty acid desaturases are classified into two main categories: delta desaturases, which create double bonds at fixed positions from the carboxyl end, and omega desaturases, which introduce double bonds at fixed positions from the methyl end [20]. The synthesis of 9Z,12E-octadecadienoic acid requires the coordinated action of delta-9 and delta-12 desaturases, with the latter enzyme introducing the trans configuration at the 12-position [20].

Research has demonstrated that the enzymatic conversion processes involved in octadecadienoic acid synthesis are mediated by cyclooxygenase, lipoxygenase, and cytochrome P450 activity in mammalian systems [16]. The stereospecific removal of hydrogen atoms by these enzymes leads to the formation of hydroperoxide intermediates that can subsequently be reduced to hydroxyl derivatives [16]. Specifically, cyclooxygenase enzymes catalyze the preferential oxygenation at different positions along the fatty acid chain, with human cyclooxygenase-1 yielding products in a 5:1 ratio of 13-hydroxyoctadecadienoic acid to 9-hydroxyoctadecadienoic acid [16].

The metabolic pathway for 9Z,12E-octadecadienoic acid formation also involves the action of lipoxygenase enzymes, particularly the 12R-lipoxygenase (ALOX12B), which can metabolize free linoleic acid to 9(R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid [36]. This enzyme adds molecular oxygen in the form of a hydroperoxyl residue to the 12th carbon, forming intermediates that can be rapidly converted to their hydroxyl analogs by peroxidase-type enzymes [36].

| Enzyme System | Primary Product | Stereochemistry | Reference |

|---|---|---|---|

| Cyclooxygenase-1 | 13-hydroxyoctadecadienoic acid | 13(S)-HODE | [16] |

| Cyclooxygenase-1 | 9-hydroxyoctadecadienoic acid | 9(R)-HODE | [16] |

| 12R-Lipoxygenase | 9-hydroperoxy-octadecadienoic acid | 9(R)-HpODE | [36] |

| Delta-12 desaturase | 9Z,12E-octadecadienoic acid | Trans-12 configuration | [20] |

Dietary Sources and Natural Distribution in Organisms

The natural distribution of 9Z,12E-octadecadienoic acid in biological systems is primarily limited to specific plant species and occurs as a result of exposure to environmental or processing conditions rather than as a primary biosynthetic product [4]. Plant sources containing this compound have been identified through comprehensive phytochemical analysis, with Mallotus roxburghianus documented as a natural source [40].

Research has demonstrated that octadecadienoic acid isomers, including the 9Z,12E configuration, have been reported in various plant species including Humulus lupulus and Magnolia officinalis [11] [43]. The presence of these compounds in plant tissues represents a complex interplay of enzymatic processes and environmental factors that influence the stereochemical configuration of fatty acid double bonds.

Vegetable oils represent significant dietary sources of octadecadienoic acid derivatives, though the specific 9Z,12E isomer content varies considerably depending on processing conditions and storage parameters [42]. Analysis of various vegetable oils has revealed that the formation and distribution of octadecadienoic acid isomers is temperature-dependent, with heating conditions favoring the production of specific geometric configurations [42].

The quantitative analysis of octadecadienoic acid content in vegetable oils during storage and heating has provided crucial insights into the natural occurrence patterns of these compounds [42]. Under household-representative storage conditions for 56 days, soybean oil accumulated 3.25 ± 0.89 millimolar concentrations of 9-hydroxyoctadecadienoic acid and 4.50 ± 1.10 millimolar concentrations of 13-hydroxyoctadecadienoic acid [42]. These findings demonstrate that storage conditions significantly influence the formation of octadecadienoic acid derivatives.

| Oil Type | 9-Hydroxyoctadecadienoic Acid (mM) | 13-Hydroxyoctadecadienoic Acid (mM) | Storage Duration |

|---|---|---|---|

| Sunflower Oil | 1.25 ± 0.09 | 1.88 ± 0.06 | 56 days |

| Canola Oil | 1.56 ± 0.41 | 2.30 ± 0.53 | 56 days |

| Soybean Oil | 3.25 ± 0.89 | 4.50 ± 1.10 | 56 days |

Thermal treatment of vegetable oils at 180°C for 30 minutes results in significant increases in octadecadienoic acid derivative concentrations, with soybean oil showing the highest accumulation at 45.2 ± 6.23 nanomolar for 9-hydroxyoctadecadienoic acid and 16.0 ± 2.44 nanomolar for 13-hydroxyoctadecadienoic acid [42]. This temperature-dependent distribution pattern indicates that cooking and processing conditions play crucial roles in determining the final concentrations of these compounds in dietary sources.

Microbial Production in Rumen and Gastrointestinal Ecosystems

The microbial production of 9Z,12E-octadecadienoic acid in rumen and gastrointestinal ecosystems represents a complex biohydrogenation pathway involving specific bacterial species capable of modifying fatty acid double bond configurations [46]. Rumen bacteria possess the enzymatic machinery necessary to convert linoleic acid precursors into various octadecadienoic acid isomers through sequential isomerization and hydrogenation reactions.

The biohydrogenation process begins with the isomerization of linoleic acid by linoleate delta-12-cis,delta-11-trans isomerase, an enzyme that specifically targets the delta-9-cis,delta-12-cis diene system [46]. This enzyme, first isolated from Butyrivibrio fibrisolvens, requires a free carboxylic acid group for activity and demonstrates specificity for methylene-interrupted double bond systems [46]. The isomerization reaction converts the delta-9-cis,delta-12-cis configuration to the conjugated delta-9-cis,delta-11-trans intermediate, which serves as a precursor for further metabolic transformations.

Research has demonstrated that six different rumen bacterial species are capable of hydrogenating the complete series of methylene-interrupted cis,cis-octadecadienoic acids, with the exception of the delta-14,delta-17-isomer [46]. These bacteria include strains that can convert linoleic acid to stearic acid or its immediate precursor, trans-11-octadecenoic acid, after first conjugating the linoleic acid to cis,trans-9,11-octadecadienoic acid [46].

The production of conjugated linoleic acid isomers by human-derived bifidobacteria has been extensively studied, revealing significant interspecies variation in the ability to produce specific geometric configurations [31]. Nine strains of Bifidobacterium were found to produce the cis-9,trans-11 conjugated linoleic acid isomer from free linoleic acid, with some strains also producing the trans-9,trans-11 isomer at lower concentrations [31]. Bifidobacterium breve and Bifidobacterium dentium demonstrated the highest efficiency in conjugated linoleic acid production, with Bifidobacterium breve converting up to 65% of linoleic acid to cis-9,trans-11 conjugated linoleic acid when grown in 0.55 milligrams per milliliter linoleic acid medium [31].

Lactobacillus plantarum has been identified as another significant producer of conjugated linoleic acid isomers, specifically generating cis-9,trans-11-octadecadienoic acid and trans-9,trans-11-octadecadienoic acid from linoleic acid [47]. Structural analysis using proton nuclear magnetic resonance spectroscopy confirmed the production of these specific isomers [47]. The addition of various compounds including L-serine, glucose, silver nitrate, or sodium chloride to the reaction mixture was found to reduce the production of trans-9,trans-11-octadecadienoic acid [47].

| Bacterial Species | Primary Product | Conversion Efficiency | Growth Conditions |

|---|---|---|---|

| Bifidobacterium breve | cis-9,trans-11 CLA | 65% | 0.55 mg/mL linoleic acid |

| Bifidobacterium dentium | cis-9,trans-11 CLA | High efficiency | Free linoleic acid medium |

| Lactobacillus plantarum | cis-9,trans-11 CLA | Variable | Standard culture medium |

| Butyrivibrio fibrisolvens | Conjugated intermediates | Complete conversion | Anaerobic conditions |

Enzymatic Conversion from Linoleic Acid Precursors

The enzymatic conversion of linoleic acid precursors to 9Z,12E-octadecadienoic acid involves a sophisticated network of enzymatic transformations that modify both the position and stereochemistry of double bonds within the fatty acid chain [19] [21]. The primary enzymatic pathway involves the action of lipoxygenase enzymes, which catalyze the stereospecific oxygenation of polyunsaturated fatty acids at specific carbon positions.

Research utilizing 13S-lipoxygenase from Pseudomonas aeruginosa has demonstrated the transformation of linoleic acid into 13S-hydroxy-(9Z,11E)-octadecadienoic acid with remarkable efficiency [19] [21]. Recombinant Escherichia coli expressing this lipoxygenase enzyme achieved production rates of 13S-hydroperoxy-(9Z,11E)-octadecadienoic acid at a maximum rate of 850 micromoles per gram dry cells per minute [19] [21]. This enzymatic process allowed the accumulation of 13S-hydroxy-(9Z,11E)-octadecadienoic acid to concentrations of 161 millimolar (48 grams per liter) from 200 millimolar linoleic acid within 3.5 hours [19] [21].

The enzymatic conversion process involves multiple sequential steps, beginning with the dioxygenation of linoleic acid by intracellular lipoxygenase followed by reduction of the hydroperoxy fatty acid intermediate [19] [21]. The reduction step can be accomplished using chemical reducing agents such as Tris(2-carboxyethyl) phosphine or cysteine, which convert the unstable hydroperoxide to the corresponding hydroxyl derivative [19] [21].

Cytochrome P450 enzymes also play crucial roles in the enzymatic conversion of linoleic acid precursors, particularly in the formation of epoxide intermediates that can subsequently be hydrolyzed to various octadecadienoic acid derivatives [16]. The formation of hydroxy-epoxides from hydroperoxide precursors involves both enzymatic and non-enzymatic pathways, with the latter being mediated by free radical mechanisms [16].

Delta-6 desaturase activity has been identified as a rate-limiting step in the enzymatic conversion of octadecadienoic acid precursors, particularly in renal cortical tissue [22]. Research has demonstrated that the rate of fatty acid substrate activation to the coenzyme A ester limits the rate of delta-6 desaturation in normal renal cortex [22]. When exogenous long-chain acyl-CoA synthetase was added to the delta-6 desaturase assay system, the rate of delta-6 desaturation increased significantly, suggesting that fatty acid activation represents a critical regulatory point in the biosynthetic pathway [22].

The enzymatic pathway for octadecadienoic acid synthesis also involves the coordinated action of elongase enzymes, which alternately insert ethyl groups into the growing fatty acid chain [20]. This process occurs in conjunction with various desaturases that repeatedly insert double bonds at specific positions, creating the complex pattern of unsaturation characteristic of polyunsaturated fatty acids [20].

| Enzyme | Substrate | Product | Reaction Rate | Conditions |

|---|---|---|---|---|

| 13S-Lipoxygenase (Pa-LOX) | Linoleic acid | 13S-HpODE | 850 μmol/g/min | E. coli expression |

| Delta-6 desaturase | Octadecadienoic acid | Gamma-linolenic acid | Variable | CoA ester dependent |

| Long-chain acyl-CoA synthetase | Free fatty acids | Acyl-CoA esters | Enhanced with addition | Renal cortex |

| Cytochrome P450 | Hydroperoxide precursors | Epoxide intermediates | Temperature dependent | Oxidative conditions |

The absorption and transport of 9Z,12E-octadecadienoic acid in mammalian systems involves sophisticated molecular mechanisms that ensure efficient uptake and intracellular distribution. This compound, with its molecular formula C18H32O2 and molecular weight of 280.45 g/mol, represents a unique geometric isomer characterized by a cis configuration at the 9th position and trans configuration at the 12th position [1] [2].

Intestinal Absorption Mechanisms

Intestinal absorption of 9Z,12E-octadecadienoic acid occurs primarily through protein-mediated transport systems, although passive diffusion contributes to a lesser extent [3]. The efficiency of fatty acid absorption in the mammalian intestine exceeds 90%, indicating highly evolved transport mechanisms [3] [4]. The absorption process begins in the small intestinal lumen, where mixed micelles facilitate the transport of fatty acids across the unstirred water layer adjacent to the apical membrane of enterocytes [3].

The primary transport proteins involved in the uptake of 9Z,12E-octadecadienoic acid include fatty acid transport protein 4 (FATP4), fatty acid translocase (FAT/CD36), and plasma membrane-associated fatty acid-binding protein (FABPpm) [3] [5] [6]. FATP4 demonstrates the highest expression levels in the jejunum and ileum, with detectable amounts throughout the small intestine [5]. Studies have shown that FATP4 is essential for long-chain fatty acid transport and exhibits both transport and acyl-CoA synthetase activities [6].

FAT/CD36 plays a crucial role in fatty acid uptake and is highly expressed in the intestine [4]. Expression of FAT/CD36 is upregulated by dietary fat presence, genetic obesity, and diabetes mellitus [4]. Research in CD36-null mice demonstrates that while fatty acid uptake remains intact, lipids tend to accumulate in the proximal small intestine due to decreased transport to the lymphatic system [4].

Cellular Transport and Binding Proteins

Once internalized, 9Z,12E-octadecadienoic acid requires intracellular fatty acid-binding proteins (FABPs) for efficient transport and metabolic processing [7] [8]. The FABP family consists of tissue-specific proteins that facilitate the intracellular transport of fatty acids and other lipophilic substances [7]. Intestinal FABP (I-FABP) and liver FABP (L-FABP) are particularly relevant for the transport of this compound [8].

L-FABP exhibits unique binding characteristics, possessing a considerably larger binding pocket that allows accommodation of two fatty acid molecules with differing affinities [8]. This protein demonstrates binding capacity for a broad range of ligands, including lysophospholipids and various fatty acid species [8]. I-FABP, conversely, typically binds fatty acids in a slightly bent conformation and demonstrates specific affinity patterns for different chain lengths and degrees of unsaturation [8].

Membrane Transport Dynamics

The transport of 9Z,12E-octadecadienoic acid across biological membranes involves multiple coordinated mechanisms. Studies indicate that fatty acid handling proteins, including fatty acid translocase (FAT/CD36), long-chain acyl-CoA synthetases (ACSLs), fatty acid binding proteins (FABPs), and acyl-CoA binding proteins (ACBPs), interact with FATPs to facilitate efficient uptake [9]. This suggests a model where fatty acids are either directly transported by FATP complexes or first accumulated on the plasma membrane by CD36, which subsequently transfers the fatty acids to FATPs [9].

The carnitine palmitoyltransferase system facilitates the transport of activated fatty acids across mitochondrial membranes for β-oxidation [10]. Carnitine palmitoyltransferase 1 (CPT1) converts long-chain acyl-CoA to long-chain acylcarnitine, allowing transport across the inner mitochondrial membrane via carnitine translocase (CAT) [10]. Subsequently, CPT2 converts the acylcarnitine back to acyl-CoA for entry into the β-oxidation pathway [10].

β-Oxidation Pathways and Energy Metabolism

The β-oxidation of 9Z,12E-octadecadienoic acid represents a critical pathway for energy production in mammalian cells, occurring in both mitochondrial and peroxisomal compartments with distinct enzymatic machinery and regulatory mechanisms.

Mitochondrial β-Oxidation

Mitochondrial β-oxidation of 9Z,12E-octadecadienoic acid follows the classical four-step enzymatic sequence that progressively shortens the fatty acid chain by two-carbon units [10] [11]. The process begins with the activation of the fatty acid to its acyl-CoA derivative by fatty acyl-CoA synthase (FACS) in the cytosol [10]. The resulting acyl-CoA undergoes transport across the mitochondrial membrane via the carnitine shuttle system [12].

The four sequential steps of mitochondrial β-oxidation involve specific enzymes with demonstrated activity toward polyunsaturated fatty acids. The first step, catalyzed by acyl-CoA dehydrogenase, removes two hydrogens between carbons 2 and 3, generating FADH2 [11]. Enoyl-CoA hydratase then catalyzes the hydration step, adding water across the double bond [11]. The third step involves 3-hydroxyacyl-CoA dehydrogenase, which generates NADH [11]. Finally, beta-ketothiolase catalyzes the thiolytic cleavage, releasing acetyl-CoA and producing a shortened acyl-CoA for subsequent cycles [11].

Peroxisomal β-Oxidation

Peroxisomal β-oxidation of 9Z,12E-octadecadienoic acid occurs when the fatty acid chains require specialized processing or when mitochondrial capacity is exceeded [13] [14]. Peroxisomes contain a distinct β-oxidation system that utilizes different gene products compared to mitochondrial enzymes [15]. The peroxisomal system consists of a classical peroxisome proliferator-inducible pathway capable of catalyzing straight-chain acyl-CoAs [13].

The rate-limiting step in peroxisomal β-oxidation depends on acyl-CoA oxidase 1 (ACOX1), which catalyzes the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs while generating hydrogen peroxide [14]. This process represents a sensing mechanism for cellular fatty acids, where changes in reactive oxygen species (ROS) levels are detected by PEX2, which modulates adipose triglyceride lipase (ATGL) levels through post-translational ubiquitination [14].

Energy Production and Electron Transport Chain Integration

The β-oxidation of 9Z,12E-octadecadienoic acid generates substantial energy through the production of acetyl-CoA, NADH, and FADH2 [16]. Recent research demonstrates that fatty acid oxidation enzymes physically interact with electron transport chain (ETC) supercomplexes at multiple points [16]. The fatty acid oxidation trifunctional protein (TFP) interacts with the NADH-binding domain of complex I, while the electron transfer enzyme flavoprotein dehydrogenase interacts with ETC complex III [16].

This physical interaction ensures efficient transfer of reducing equivalents from fatty acid oxidation to the electron transport chain, preventing the accumulation of potentially harmful intermediates [16]. The acetyl-CoA produced from each β-oxidation cycle enters the tricarboxylic acid (TCA) cycle, where further oxidation generates additional NADH and FADH2 [10]. Complete oxidation of one molecule of 9Z,12E-octadecadienoic acid through this integrated system produces approximately 129 ATP molecules [11].

Metabolic Regulation and Pathway Control

The β-oxidation of 9Z,12E-octadecadienoic acid is subject to complex regulatory mechanisms that coordinate energy production with cellular demands [17]. Peroxisome proliferator-activated receptor alpha (PPARα) serves as a key transcriptional regulator of genes encoding the classical β-oxidation pathway in liver [13]. Evidence from PPARα-deficient mice demonstrates the critical importance of this transcription factor in energy metabolism and the prevention of hepatic steatosis [13].

The regulation extends to the interaction between fatty acid synthesis and oxidation pathways. Mitochondrial fatty acid synthesis (mtFAS) coordinates with oxidative metabolism in liver, where the mtFAS pathway acts as a regulatory mechanism linking acetyl-CoA availability to electron transport chain assembly [18]. When acetyl-CoA levels are low, acyl carrier protein (ACP) acylation diminishes, ETC assembly is reduced, TCA cycling slows, and acetyl-CoA consumption decreases [18].

Incorporation into Complex Lipids and Membrane Phospholipids

The incorporation of 9Z,12E-octadecadienoic acid into complex lipids and membrane phospholipids represents a fundamental aspect of cellular lipid metabolism, influencing membrane structure, function, and signaling processes.

Phospholipid Integration Mechanisms

Following cellular uptake and activation, 9Z,12E-octadecadienoic acid undergoes incorporation into cellular phospholipids principally at the sn-2 position of the glycerol backbone [19]. This positional specificity is consistent with the general pattern observed for unsaturated fatty acids in mammalian cell membranes [19]. The incorporation process involves the coordinated action of acyl-CoA synthetases, which activate the fatty acid to its CoA derivative, followed by acyltransferases that catalyze the esterification to lysophospholipids [3].

The structural configuration of 9Z,12E-octadecadienoic acid, with its unique cis-9, trans-12 geometry, influences its integration into membrane phospholipids [1]. The trans configuration at the 12th position confers distinct physical properties compared to the all-cis linoleic acid, potentially affecting membrane fluidity and lipid packing . Research indicates that the presence of trans fatty acids in membrane phospholipids can alter membrane permeability and influence the activity of membrane-associated enzymes [21].

Complex Lipid Synthesis Pathways

The elongation of very long-chain fatty acids (VLCFAs) involves 9Z,12E-octadecadienoic acid as a substrate for the ELOVL family of elongases [22] [23]. These enzymes, located in the endoplasmic reticulum, facilitate the stepwise addition of two-carbon units to the growing fatty acid chain [22]. ELOVL2 and ELOVL5 play pivotal roles in elongating polyunsaturated fatty acids, including derivatives of 9Z,12E-octadecadienoic acid [22].

The elongation process utilizes specific enzymes and cofactors, including fatty acyl-CoA substrates and NADPH as a reducing agent [22]. Each ELOVL isoform exhibits distinct substrate specificity and preference for fatty acid chain lengths [23]. ELOVL2 is particularly involved in the elongation of polyunsaturated fatty acids, while ELOVL5 controls the elongation of polyunsaturated fatty acids and regulates the activity of peroxisome proliferator-activated receptor alpha (PPARα) [22].

Membrane Phospholipid Composition and Function

The incorporation of 9Z,12E-octadecadienoic acid into membrane phospholipids contributes significantly to membrane fluidity and cellular function [24]. Oleic acid, a related monounsaturated fatty acid, serves as a major component of membrane phospholipids and has been found in human plasma, cell membranes, and adipose tissue [24]. It contributes approximately 17% of the total fatty acids esterified to phosphatidylcholine, the major phospholipid class in mammalian cells [24].

The presence of 9Z,12E-octadecadienoic acid in membrane phospholipids influences various cellular processes. Research demonstrates that fatty acids incorporated into membrane phospholipids can affect the activity of membrane-bound enzymes and transporters [24]. The compound can inhibit collagen-stimulated platelet aggregation and neutrophil aggregation and degranulation, similar to other bioactive fatty acids [24].

Lipid Droplet Formation and Storage

Beyond membrane incorporation, 9Z,12E-octadecadienoic acid participates in the formation of lipid droplets, specialized organelles for lipid storage [22]. The synthesis of triglycerides involves the esterification of fatty acids to glycerol, forming energy-dense storage molecules [22]. During periods of energy excess, fatty acids including 9Z,12E-octadecadienoic acid are incorporated into triglycerides and stored in lipid droplets [22].

The regulation of lipid droplet metabolism involves complex interactions between lipolytic enzymes and fatty acid oxidation pathways [14]. Peroxisomal β-oxidation acts as a sensor for intracellular fatty acids, with reactive oxygen species production regulating fatty acid release through modulation of adipose triglyceride lipase (ATGL) levels [14]. This feedback mechanism couples the functions of peroxisomes and lipid droplets, maintaining cellular lipid homeostasis [14].

Signaling Lipid Formation

9Z,12E-octadecadienoic acid serves as a precursor for bioactive signaling lipids through various metabolic transformations [19]. The compound can be converted to 9-hydroxy-10E,12Z-octadecadienoic acid (9-HODE) and other oxylipin derivatives through enzymatic and non-enzymatic oxidation processes [19]. These oxidized metabolites function as ligands for peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors, influencing gene expression related to lipid metabolism and inflammation [19].

The formation of oxidized linoleic acid metabolites (OXLAMs) from 9Z,12E-octadecadienoic acid contributes to cellular signaling through TRPV1 receptor activation [19]. These metabolites, including 9-HODE and related compounds, stimulate TRPV1-dependent responses in neurons and epithelial cells, mediating pain sensation and inflammatory responses [19].

Interaction with Δ-Desaturase and Elongase Enzyme Systems

The metabolic fate of 9Z,12E-octadecadienoic acid is intimately connected with the activity of fatty acid desaturase and elongase enzyme systems, which collectively regulate the synthesis and modification of polyunsaturated fatty acids in mammalian cells.

Fatty Acid Desaturase Systems

Fatty acid desaturases represent a family of enzymes that introduce double bonds at specific positions in fatty acid chains, converting saturated fatty acids into unsaturated and polyunsaturated fatty acids [25]. The desaturase enzyme system relevant to 9Z,12E-octadecadienoic acid metabolism includes both Δ-9 and Δ-12 desaturases, which exhibit distinct substrate preferences and regulatory mechanisms [26] [27].

The Δ-9 desaturase, also known as stearoyl-CoA desaturase, catalyzes the formation of the initial double bond between the 9th and 10th carbons of both palmitoyl (16:0) and stearoyl (18:0) coenzyme A substrates [25]. Research demonstrates that the wild-type Δ-9 desaturase exhibits a 20-fold higher specific activity and 2-fold lower activation energy compared to Δ-12 desaturase [26]. This enzyme shows greater tolerance to environmental changes and demonstrates more stringent regulatory controls [26].

The Δ-12 desaturase, conversely, converts oleic acid into linoleic acid by introducing a double bond at the 12th position [28] [27]. This microsomal enzyme exhibits higher Km values for both oleoyl-CoA and NADH compared to equivalent values for Δ-9 desaturase [26]. The enzyme demonstrates greater tolerance to pH changes and cyanide exposure, indicating distinct structural and functional properties [26].

Elongase Enzyme Family Interactions

The ELOVL family of elongases plays essential roles in the metabolism of 9Z,12E-octadecadienoic acid through their capacity to extend fatty acid chain lengths [22] [23]. Seven mammalian ELOVL enzymes (ELOVL1-7) demonstrate distinct substrate preferences for acyl chain length and degree of unsaturation [23]. These elongases function as integral membrane proteins residing in the endoplasmic reticulum [22].

ELOVL2 exhibits particular relevance for polyunsaturated fatty acid metabolism, including derivatives of 9Z,12E-octadecadienoic acid [22]. This elongase participates in the elongation of omega-6 fatty acids and contributes to the synthesis of very long-chain polyunsaturated fatty acids [22]. ELOVL5 similarly controls the elongation of polyunsaturated fatty acids and regulates peroxisome proliferator-activated receptor alpha (PPARα) activity [22].

The structural basis of ELOVL function involves an inverted transmembrane barrel surrounding a 35 Å long tunnel containing substrate binding sites [23]. The active site is located deep within the membrane, and chain elongation proceeds via an acyl-enzyme intermediate involving the second histidine in the canonical HxxHH motif [23]. This mechanism suggests potential targets for selective ELOVL inhibition in therapeutic applications [23].

Regulatory Mechanisms and Transcriptional Control

The expression and activity of desaturase and elongase enzymes are subject to complex regulatory mechanisms that respond to nutritional and metabolic signals [22] [29]. ELOVL1 and ELOVL6 expression are regulated through lipogenic mechanisms similar to fatty acid synthase, under the influence of liver X receptor (LXR) and sterol regulatory element-binding protein 1 (SREBP-1) [22].

Peroxisome proliferator-activated receptor alpha (PPARα) serves as a key transcriptional regulator, inducing the expression of ELOVL1, ELOVL3, ELOVL5, and ELOVL6, but not ELOVL2 and ELOVL4 [22]. Research in yeast systems demonstrates that fatty acid desaturase activity is regulated by dietary fatty acids, with unsaturated fatty acids causing significant repression of enzyme activity [29]. This regulation occurs at both the enzymatic and transcriptional levels [29].

Substrate Competition and Metabolic Flux

The interaction between 9Z,12E-octadecadienoic acid and desaturase/elongase systems involves complex substrate competition patterns [25] [26]. Both Δ-9 and Δ-12 desaturases can function in the same reaction system using stearoyl-CoA as substrate, indicating enzymatic coupling [26]. This coupling allows for coordinated fatty acid modification and suggests metabolic channeling between enzymatic steps [26].

Membrane fluidity, determined by the degree of fatty acid unsaturation, influences the activities of desaturating enzymes [26]. Studies indicate that enrichment of cellular membranes with specific fatty acid species leads to activation of the appropriate desaturase, suggesting a feedback mechanism based on membrane composition [26]. The presence of excess substrate in membranes induces activation of corresponding desaturases [26].

Enzyme System Integration and Metabolic Coordination

The desaturase and elongase enzyme systems demonstrate functional integration that coordinates the metabolism of 9Z,12E-octadecadienoic acid with broader cellular lipid homeostasis [23]. Very long-chain fatty acid elongation involves the coordination of multiple enzymatic activities, including 3-ketoacyl-CoA reductase and trans-2,3-enoyl-CoA reductase, which utilize NADPH as a cofactor [22].

The progression of the entire very long-chain fatty acid elongation cycle enhances ELOVL7 activity, indicating positive feedback regulation [22]. This coordination ensures efficient fatty acid modification and prevents the accumulation of potentially harmful intermediates [23]. The integration extends to interactions with other metabolic pathways, including β-oxidation and membrane synthesis [14].

Metabolic Competition with Omega-3 and Omega-6 Fatty Acids

The metabolism of 9Z,12E-octadecadienoic acid occurs within a complex competitive environment involving omega-3 and omega-6 fatty acid pathways that share common enzymatic machinery and regulatory mechanisms.

Enzymatic Competition Mechanisms

Omega-3, omega-6, and omega-9 fatty acids compete for the same desaturase enzymes, with these enzymes showing distinct preferences for different fatty acid series [30]. The desaturase enzymes demonstrate substrate preferences that influence the metabolic fate of 9Z,12E-octadecadienoic acid and related compounds [25]. Research indicates that the substrate competition occurs at multiple enzymatic steps, including both desaturation and elongation processes [30].

The competition extends to the elongase enzyme systems, where ELOVL2 and ELOVL5 play pivotal roles in elongating polyunsaturated fatty acids from both omega-3 and omega-6 series [22]. These elongases regulate the activity of peroxisome proliferator-activated receptor alpha (PPARα), creating a regulatory network that coordinates fatty acid metabolism across different lipid classes [22]. Under specific conditions such as starvation, certain polyunsaturated fatty acids facilitate the synthesis of fatty acid oxidation enzymes while suppressing lipogenesis [22].

Omega-6 Fatty Acid Pathway Interactions

9Z,12E-octadecadienoic acid participates in omega-6 fatty acid metabolic pathways that lead to the production of arachidonic acid and its bioactive derivatives [31] [32]. The omega-6 pathway begins with linoleic acid conversion to gamma-linolenic acid by Δ6 desaturase, followed by elongation to dihomo-gamma-linolenic acid and subsequent conversion to arachidonic acid [33]. This pathway competes directly with omega-3 fatty acid metabolism for enzymatic resources [34].

Arachidonic acid, the primary end product of omega-6 metabolism, serves as a precursor for potent pro-inflammatory mediators including prostaglandins, leukotrienes, and epoxyeicosatrienoic acids [31] [32]. These bioactive lipid metabolites are generated through three distinct enzymatic pathways: the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway [31]. The production of these inflammatory mediators represents a significant metabolic consequence of omega-6 fatty acid predominance [34].

Competitive Inhibition and Pathway Regulation

The metabolism of 9Z,12E-octadecadienoic acid is subject to competitive inhibition by omega-3 fatty acids, which can influence both the synthesis and biological activity of omega-6 derived metabolites [34]. Research demonstrates that a high omega-6 fatty acid diet can inhibit the anti-inflammatory and inflammation-resolving effects of omega-3 fatty acids [34]. This competitive relationship occurs at multiple levels, including enzyme competition, membrane incorporation, and receptor binding [34].

Studies in healthy human adults indicate that increased intake of omega-6 fatty acids, including arachidonic acid and linoleic acid, does not necessarily increase inflammatory marker concentrations [34]. However, epidemiological studies suggest complex interactions between omega-3 and omega-6 fatty acids in the context of inflammation, with the ratio between these fatty acid classes being more important than absolute concentrations [34].

Metabolic Flux and Pathway Partitioning

The metabolic competition between omega-3 and omega-6 fatty acids influences the partitioning of 9Z,12E-octadecadienoic acid between different metabolic fates [35]. During prolonged exercise, plasma levels of oxidized linoleic acid metabolites, including 13-HODE and 9-HODE, increase significantly and correlate with biomarkers of oxidative stress [35]. This suggests that metabolic stress conditions can shift the balance toward oxidative metabolism rather than incorporation into structural lipids [35].

The competition extends to the formation of specialized pro-resolving mediators, where omega-3 fatty acids can competitively inhibit the formation of pro-inflammatory omega-6 derivatives [34]. The temporal regulation of these pathways involves both acute responses to metabolic demands and chronic adaptations to dietary fatty acid composition [35].

Regulatory Integration and Metabolic Outcomes

The competitive interactions between omega-3 and omega-6 fatty acid pathways are regulated by transcriptional mechanisms involving peroxisome proliferator-activated receptors and other nuclear receptors [22]. PPARα activation induces the expression of multiple ELOVL enzymes, creating coordinated responses that affect both omega-3 and omega-6 metabolism [22]. These regulatory networks ensure that competitive interactions are balanced with overall metabolic homeostasis requirements [22].

The metabolic competition ultimately influences the cellular ratio of omega-3 to omega-6 fatty acids, which has significant implications for inflammatory responses, cardiovascular health, and metabolic disease risk [32]. Understanding these competitive mechanisms provides insight into therapeutic strategies that target fatty acid metabolism for the treatment of inflammatory and metabolic disorders [34].